molecular formula C10H11NOS B1294099 (S)-4-Benzyl-1,3-thiazolidine-2-one CAS No. 219821-18-8

(S)-4-Benzyl-1,3-thiazolidine-2-one

Cat. No. B1294099
CAS RN: 219821-18-8
M. Wt: 193.27 g/mol
InChI Key: HOTCRDXCVRFUOW-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-Benzyl-1,3-thiazolidine-2-one, also known as BTO, is a synthetic compound with a range of applications in scientific research and laboratory experiments. It is a versatile compound with a range of biochemical and physiological effects, and is used as a building block for the synthesis of other compounds. It is also used as a pharmaceutical intermediate, and as a reagent in organic synthesis. The aim of

properties

IUPAC Name

(4S)-4-benzyl-1,3-thiazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOTCRDXCVRFUOW-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)S1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)S1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649642
Record name (4S)-4-Benzyl-1,3-thiazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

219821-18-8
Record name (4S)-4-Benzyl-1,3-thiazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the significance of the synthesis method described in the paper for (S)-4-Benzyl-1,3-thiazolidine-2-one?

A1: The paper focuses on a specific synthesis method for various substituted thiazolidin-2-ones, including this compound, from their corresponding thiazolidine-2-thiones using bromoethanol and sodium ethoxide in ethanol []. While the paper highlights the antibiotic activity of specific derivatives ((S)-4-isobutyl and (S)-4-benzylthiazolidin-2-ones) against Candida albicans and Escherichia coli, it doesn't delve into the specific mechanism of action for this compound. The significance lies in the method's potential for producing this compound, allowing for further research into its properties and applications.

Q2: Does the paper discuss the structure-activity relationship (SAR) for this compound and its antibiotic activity?

A2: While the paper itself doesn't explicitly detail the SAR for this compound, it does mention that the bioassay results indicate some inhibitory activity against Candida albicans and Escherichia coli []. This suggests that the 4-benzyl substituent on the thiazolidin-2-one core plays a role in its antibiotic activity. Further research is needed to understand the specific structural features responsible for this activity and to explore potential modifications for improved potency and selectivity.

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